molecular formula C7H10N2O2 B043988 L-Proline, 4-(cyanomethyl)-, cis- CAS No. 119595-96-9

L-Proline, 4-(cyanomethyl)-, cis-

Cat. No.: B043988
CAS No.: 119595-96-9
M. Wt: 154.17 g/mol
InChI Key: YFPQAWJWVOEVHN-WDSKDSINSA-N
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Description

cis-4-Hydroxy-L-proline ((2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid, CAS 618-27-9) is a non-proteinogenic amino acid derivative of L-proline, featuring a hydroxyl group at the C4 position in the cis configuration relative to the carboxylic acid group at C2 . This stereochemical arrangement (2S,4S) distinguishes it from trans-4-hydroxy-L-proline (2S,4R), which has distinct conformational and functional properties.

Properties

CAS No.

119595-96-9

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(2S,4R)-4-(cyanomethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H10N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1,3-4H2,(H,10,11)/t5-,6-/m0/s1

InChI Key

YFPQAWJWVOEVHN-WDSKDSINSA-N

SMILES

C1C(CNC1C(=O)O)CC#N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)CC#N

Canonical SMILES

C1C(CNC1C(=O)O)CC#N

Synonyms

L-Proline, 4-(cyanomethyl)-, cis- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Differences

The stereochemical orientation (cis vs. trans) and electronic nature of the C4 substituent critically influence molecular conformation and functionality:

Compound Substituent Configuration Conformational Impact Key References
cis-4-Hydroxy-L-proline -OH (2S,4S) Induces β-sheet structures in TFE; stabilizes antiparallel β-strands in polypeptides .
trans-4-Hydroxy-L-proline -OH (2S,4R) Fails to form β-sheets; adopts irregular conformations in aqueous solutions .
cis-4-Chloro-L-proline -Cl (2S,4S) Steric bulk may disrupt hydrogen bonding; primarily used as intermediates for further substitutions .
trans-4-Methyl-L-proline -CH₃ (2S,4R) Alters stereoselectivity in synthetic pathways; cis:trans ratios affect product purity .
cis-4-Phenylthio-L-proline -SPh (2S,4S) Introduces steric and electronic effects; used in niche synthetic applications .

Catalytic Activity in Aldol Reactions

  • L-Proline : Relies on carboxylic acid-mediated proton transfers for enamine catalysis .
  • cis-4-Hydroxy-L-proline : Retains catalytic activity in aldol reactions but operates via an alternative pathway when incorporated into peptides. Computational studies suggest acetone self-adducts lower transition-state energy barriers, enabling stereoselectivity without direct proton donation .
  • Peptide Derivatives : Hydroxyproline-containing dipeptides (e.g., Hyp-Gly-OBn) achieve moderate enantioselectivity (up to 70% ee) but require longer reaction times (24 h) compared to L-proline .

Research Findings and Implications

Conformational Studies

  • Polypeptides with cis-4-hydroxy-L-proline form long nanofibers in TFE, while trans isomers or unmodified proline derivatives lack this property . This has implications for designing biomaterials with controlled morphology.

Mechanistic Insights in Catalysis

  • Hydroxyproline-derived peptides bypass traditional enamine catalysis by leveraging pre-formed acetone adducts, offering a novel route for asymmetric synthesis .

Preparation Methods

Epoxide Ring-Opening Strategies

Epoxide intermediates serve as versatile precursors for introducing diverse substituents at the 4-position of proline. The bioRxiv study details the synthesis of cis-4-hydroxy-ʟ-proline via lactonization and epoxidation of protected proline derivatives (Scheme 1). Adapting this approach for cyanomethyl substitution involves:

  • Epoxide Formation :

    • Starting with N-Cbz-trans-4-hydroxy-ʟ-proline, tosylation at the 4-hydroxyl group generates a leaving group.

    • Epoxidation via mCPBA (meta-chloroperbenzoic acid) yields trans-3,4-epoxy-proline intermediates.

  • Nucleophilic Ring-Opening :

    • Treatment of the epoxide with cyanide sources (e.g., KCN, TMSCN) under controlled conditions could facilitate nucleophilic attack at the 4-position.

    • Stereochemical outcomes depend on the reaction mechanism (SN2 vs. SN1). SN2 pathways favor retention of configuration, critical for maintaining cis geometry.

Key Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or THF.

  • Temperature: 0°C to reflux.

  • Catalysts: Lewis acids (e.g., BF3·OEt2) to enhance electrophilicity.

Example Pathway :

Direct Nucleophilic Substitution

Direct displacement of a leaving group at the 4-position offers a streamlined route:

  • Leaving Group Installation :

    • Tosyl or mesyl groups are introduced via reaction with tosyl chloride or methanesulfonyl chloride in pyridine.

  • Cyanomethyl Introduction :

    • Substitution with cyanide ions (NaCN, KCN) in polar aprotic solvents (DMF, DMSO).

    • Microwave-assisted conditions may accelerate reactivity while minimizing racemization.

Challenges :

  • Competing elimination reactions under basic conditions.

  • Stereochemical inversion risks in SN2 mechanisms.

Enzymatic and Biocatalytic Methods

While enzymatic hydroxylation of proline is well-documented (e.g., L-proline cis-4-hydroxylase in Mesorhizobium loti), extending this to cyanomethylation remains unexplored. Hypothetical adaptations include:

  • Engineered Enzymes : Modifying hydroxylase active sites to accommodate cyanide donors.

  • Chemoenzymatic Cascades : Combining hydroxylation with chemical cyanation (e.g., Pd-catalyzed cross-coupling).

Advantages :

  • High enantioselectivity.

  • Mild reaction conditions.

Limitations :

  • No existing reports of enzymatic cyanomethylation; speculative without experimental validation.

Analytical Characterization

Confirming the structure and stereochemistry of cis-4-(cyanomethyl)-ʟ-proline requires:

  • NMR Spectroscopy :

    • ²H/¹³C NMR : Assignments of cyanomethyl protons (δ 2.5–3.5 ppm) and quaternary carbon (δ 120 ppm, CN).

    • 2D-NOE : Correlations between 4-CH2CN and adjacent protons to confirm cis geometry.

  • X-ray Crystallography :

    • Definitive proof of stereochemistry via crystal structure analysis.

  • Chiral HPLC :

    • Enantiomeric excess determination using chiral stationary phases (e.g., Crownpak CR-I).

Synthetic Route Reagents/Conditions Yield Stereochemical Outcome
Epoxide Ring-OpeningmCPBA, KCN, DCM, 0°C→RT~40%cis (SN2 mechanism)
Direct SubstitutionTsCl/pyridine, NaCN/DMF, 80°C~35%Risk of racemization
Enzymatic (Hypothetical)Engineered hydroxylase, NADPHN/APending validation

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